Product packaging for Demethyl Irbesartan-d5(Cat. No.:)

Demethyl Irbesartan-d5

Cat. No.: B1157355
M. Wt: 419.53
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Modern Bioanalytical Sciences

Deuterated analogs, also known as stable isotope-labeled internal standards (SIL-IS), are crucial tools in modern bioanalytical sciences. kcasbio.com The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, creates a compound that is chemically almost identical to the analyte of interest but has a higher molecular weight. scispace.comsimsonpharma.com This subtle difference allows it to be distinguished by mass spectrometry.

The primary advantage of using a deuterated internal standard is its ability to mimic the behavior of the analyte during sample preparation and analysis. scispace.com This includes extraction, derivatization, and chromatographic separation. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, enabling more accurate quantification. kcasbio.com This is especially critical in complex biological matrices like plasma or urine, where matrix effects can cause ion suppression or enhancement, leading to unreliable data. kcasbio.com The co-elution of the deuterated standard with the analyte helps to normalize these effects. kcasbio.com Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards. kcasbio.com

Overview of Demethyl Irbesartan-d5 as a Stable Isotope-Labeled Research Standard

This compound serves as an isotope-labeled impurity of Irbesartan (B333). pharmaffiliates.com Irbesartan is an angiotensin II type 1 (AT1) receptor antagonist used as an antihypertensive medication. pharmaffiliates.commedchemexpress.com The metabolism of Irbesartan in the liver, primarily by the CYP2C9 enzyme, results in several metabolites, including Demethyl Irbesartan. drugbank.comontosight.aifda.gov

In pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, the accurate measurement of both the parent drug and its metabolites is essential. ontosight.ai this compound is used as an internal standard for the quantification of Demethyl Irbesartan in biological samples. pharmaffiliates.com Its use improves the accuracy and precision of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Structural Basis and Isotopic Labeling Rationale of this compound

The key structural difference between Irbesartan and Demethyl Irbesartan is the length of an alkyl chain; Demethyl Irbesartan has a propyl group instead of the butyl group present in Irbesartan. vulcanchem.com this compound is a version of Demethyl Irbesartan where five hydrogen atoms have been replaced by deuterium atoms. pharmaffiliates.com

The placement of the deuterium atoms is strategically chosen to be at positions that are not susceptible to metabolic cleavage. This ensures that the isotopic label is retained throughout the analytical process, a critical factor for a reliable internal standard. The increased mass due to the deuterium atoms allows for its distinct detection by a mass spectrometer, separating its signal from that of the non-labeled Demethyl Irbesartan.

Table 1: Chemical Properties of Demethyl Irbesartan and this compound

PropertyDemethyl IrbesartanThis compound
Chemical Formula C₂₄H₂₆N₆OC₂₄H₂₁D₅N₆O
Molecular Weight 414.5 g/mol 419.53 g/mol
CAS Number 158778-58-62732930-90-2
Appearance White crystalline solidNot available
Solubility Poorly soluble in water; soluble in methanol (B129727) and DMSONot available

Source: pharmaffiliates.comvulcanchem.com

Research Gaps and Future Directions for this compound Applications

While this compound is established as a valuable internal standard, there are areas for further research. The majority of its application is in pharmacokinetic studies of Irbesartan. However, its utility could be explored in other related research areas.

Future research could focus on:

Metabolic Profiling: In-depth studies to investigate if the deuteration has any unforeseen effects on minor metabolic pathways.

Environmental Analysis: Given the increasing concern about pharmaceutical residues in the environment, this compound could be used as a standard to accurately quantify levels of Irbesartan's metabolites in environmental samples. nih.gov

Drug-Drug Interaction Studies: Investigating the impact of co-administered drugs on the metabolism of Irbesartan, using this compound to ensure accurate quantification of its metabolite.

Properties

Molecular Formula

C₂₄H₂₁D₅N₆O

Molecular Weight

419.53

Synonyms

2-Propyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one-d5

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies

Spectroscopic Characterization of Synthesized Demethyl Irbesartan-d5 (Excluding Basic Compound Identification Data)

Following synthesis, rigorous spectroscopic analysis is required to confirm the successful and specific incorporation of deuterium (B1214612). Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass spectrometry (MS) provides a direct and definitive measure of deuterium incorporation by detecting the mass-to-charge ratio (m/z) of the molecule. The molecular weight of this compound (C₂₄H₂₁D₅N₆O) is 419.53, which is five mass units higher than its unlabeled counterpart, Demethyl Irbesartan (B333) (C₂₄H₂₆N₆O, MW: 414.51).

High-resolution mass spectrometry can precisely measure this mass difference. The analysis of the molecular ion cluster provides clear evidence of deuteration.

Table 1: Expected High-Resolution Mass Spectrometry Data for Demethyl Irbesartan and this compound

CompoundMolecular FormulaMonoisotopic Mass (Calculated)Expected [M+H]⁺ Ion (m/z)
Demethyl IrbesartanC₂₄H₂₆N₆O414.2219415.2292
This compoundC₂₄H₂₁D₅N₆O419.2532420.2605

Furthermore, tandem mass spectrometry (MS/MS) can be used to confirm the location of the label. In an MS/MS experiment, the parent ion ([M+H]⁺) is isolated and fragmented. By analyzing the masses of the resulting fragment ions, it is possible to verify that the five deuterium atoms are located on the propyl side chain, as fragments containing this chain would show a +5 Da mass shift compared to the fragments from the unlabeled compound. nih.govnih.gov

While MS confirms if and how many deuterium atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy confirms their precise location. nih.gov Since deuterium is NMR-inactive in a standard ¹H NMR experiment, the incorporation of deuterium at a specific position results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum. nih.govamericanpeptidesociety.org

For this compound, the signals corresponding to the protons on the propyl side chain would be absent or dramatically reduced in intensity.

Table 2: Illustrative ¹H NMR Spectral Changes upon Deuteration of Demethyl Irbesartan

Position (Propyl Chain)Expected ¹H Chemical Shift (ppm) in Unlabeled CompoundExpected Signal in ¹H NMR of this compound
-CH₂- (adjacent to imidazole)~ 3.5 - 4.0 (t)Present (if not deuterated) or Absent (if deuterated)
-CH₂- (middle of chain)~ 1.5 - 1.8 (m)Absent
-CH₃ (terminal)~ 0.8 - 1.0 (t)Absent

Note: The exact positions of the five deuterium atoms on the seven available sites of the propyl chain (-CH₂-CH₂-CH₃) would determine which signals disappear. A common labeling pattern for a d5-propyl group might involve deuteration of the middle and terminal positions (-CH₂-CD₂-CD₃).

Additionally, a ²H NMR (deuterium NMR) spectrum could be acquired. This experiment would show signals only at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing complementary and definitive proof of the label's location.

Advanced Analytical Methodologies Utilizing Demethyl Irbesartan D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceuticals and their metabolites in complex biological matrices. The technique's inherent selectivity and sensitivity are indispensable for bioanalytical studies. In the context of analyzing Irbesartan (B333) and its metabolites, the deuterated analog, Demethyl Irbesartan-d5, plays a critical role as an internal standard, ensuring the reliability and accuracy of the results obtained.

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing. The ideal IS mimics the chemical and physical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" because their behavior during sample extraction, chromatography, and ionization is nearly identical to that of the non-labeled analyte (Demethyl Irbesartan).

Biological matrices like plasma and urine are complex mixtures containing numerous endogenous components such as salts, lipids, and proteins. nih.gov During LC-MS/MS analysis, these co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.govnih.gov This interference can either suppress (ion suppression) or enhance (ion enhancement) the analyte signal, leading to inaccurate quantification. nih.gov

This compound, being structurally identical to Demethyl Irbesartan except for the presence of heavier deuterium (B1214612) atoms, co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. nih.gov Because the mass spectrometer distinguishes between the analyte and the IS based on their mass difference, any variability in the ionization process affects both compounds proportionally. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects and fluctuations in instrument performance is effectively normalized. This normalization ensures that the final calculated concentration is unaffected by these interferences. researchgate.net

The use of this compound as an internal standard significantly improves the key validation parameters of an analytical method. mdpi.com

Accuracy: Accuracy refers to the closeness of a measured value to the true value. By compensating for both systematic errors (like inconsistent sample recovery during extraction) and random errors (like injection volume variations and ionization fluctuations), the internal standard ensures that the calculated results are more accurate. mdpi.comnih.gov For instance, validated methods for similar analytes demonstrate that accuracy values for quality control samples are typically within ±15% of the nominal value, a standard largely achievable through the use of a proper SIL-IS. researchgate.netnih.gov

Precision: Precision measures the reproducibility of the analytical method, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). This compound corrects for variations that occur during sample preparation and analysis, leading to lower variability in the peak area ratios. This results in improved intra-day and inter-day precision, with RSD values typically below 15%. researchgate.netnih.govnih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is crucial for resolving the analyte and its internal standard from other matrix components, thereby minimizing potential interferences and improving the quality of the MS/MS data.

The separation of Irbesartan and its metabolites, including Demethyl Irbesartan, is predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Column Chemistries: The most commonly employed stationary phases are C18 (Octadecylsilyl) columns, which provide excellent hydrophobic retention for the analytes. nih.govresearchgate.net Other chemistries like C8 or cyano columns have also been utilized. researchgate.netnih.gov Column dimensions are often selected to balance analysis speed and separation efficiency, with typical lengths of 50-150 mm and internal diameters of 2.1-4.6 mm. researchgate.netmdpi.com

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used to elute the compounds from the C18 column. researchgate.netmdpi.com

Aqueous Phase: The aqueous portion is often acidified with formic acid or acetic acid, or buffered with salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297). nih.govresearchgate.net Adjusting the pH, typically to acidic conditions (e.g., pH 3.0-4.0), ensures that the analytes are in a consistent, protonated state, which leads to better peak shapes and reproducible retention. researchgate.net

The optimization process involves adjusting the ratio of the organic solvent to the aqueous buffer to achieve adequate retention and separation from interfering peaks within a reasonable run time. nih.gov

Table 1: Examples of Chromatographic Conditions for Irbesartan Analysis
Column TypeMobile Phase CompositionFlow Rate (mL/min)Reference
Hypersil gold C18 (100 x 4.6 mm, 5µm)2 mM Ammonium formate (pH 4.0) / Methanol (20:80 v/v)0.5
ODS-C18 (100 mm x 4.6 mm, 5µm)0.01 M KH2PO4 buffer (pH 3.0) / Acetonitrile (66:34, v/v)1.25 nih.gov
Supelcosil C18 (150 mm × 4.6 mm, 5µm)Methanol / Tetrahydrofuran / Acetate buffer (47:10:43 v/v/v), pH 6.5N/A nih.gov
Agilent Welchrom C18Methanol / Acetonitrile / Water with 0.5% Formic acid (45:50:5, v/v/v)0.8 nih.gov

The retention time (tR) is the time taken for an analyte to pass through the chromatography column. Under a given set of conditions, it is a characteristic property of a compound. As a stable isotope-labeled internal standard, this compound is designed to be chromatographically indistinguishable from the unlabeled analyte, Demethyl Irbesartan. Therefore, they are expected to have virtually identical retention times and co-elute as a single, sharp peak that is then differentiated by the mass spectrometer.

The retention time of the parent drug, Irbesartan, is very close to that of its demethylated metabolite. In many rapid LC-MS/MS methods, the goal is not necessarily baseline separation of the parent and metabolite, but rather a short and reproducible retention time that allows for high-throughput analysis while ensuring separation from matrix interferences. For example, in one method, Irbesartan eluted at 2.20 minutes with a total run time of 2.82 minutes. In another study, Irbesartan and Hydrochlorothiazide were eluted at 4.4 and 1.2 minutes, respectively. nih.gov The specific retention time is highly dependent on the exact chromatographic conditions used, as detailed in the table above. The relative retention time between Irbesartan and a related compound has been noted to be approximately 0.8. merckmillipore.com

Table 2: Reported Retention Times for Irbesartan under Various Conditions
AnalyteRetention Time (min)Chromatographic ConditionsReference
Irbesartan4.561Methanol / Acetonitrile / 2% OPA (40:40:20, v/v/v) pharmacophorejournal.com
Irbesartan2.202 mM Ammonium formate (pH 4.0) / Methanol (20:80 v/v) on a Hypersil gold C18 column
Irbesartan4.4Acetonitrile / 0.2% Acetic acid (50:50, v/v) on a micro-Bondapak C18 column nih.gov
Irbesartan8.18Methanol / 0.02% Formic acid (70:30, v/v) on a Microsorb-MV 100-5 C-18 column iajpr.com

Mass Spectrometric Detection Parameters

Sample Preparation Techniques in Conjunction with this compound

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample prior to LC-MS/MS analysis. This compound is added at the beginning of this process to account for any variability or loss during extraction. amazonaws.com

Solid Phase Extraction (SPE) is a widely used technique that separates components of a mixture according to their physical and chemical properties. For the analysis of drugs in plasma, innovative polymeric reversed-phase sorbents are often employed. nih.gov These materials can effectively retain the analytes of interest while allowing endogenous interferences like proteins and salts to be washed away. The analytes are then eluted with a small volume of an organic solvent. Micro-elution SPE formats are particularly advantageous as they simplify the extraction procedure and provide cleaner sample extracts. nih.gov

Table 3: Example SPE Protocol Outline

StepDescriptionReagents/Materials
1. Sorbent Conditioning Wets the sorbent to ensure proper interaction with the sample. Some modern sorbents are water-wettable and do not require this step. nih.govMethanol followed by water or buffer
2. Sample Loading The pre-treated plasma sample (spiked with this compound) is loaded onto the SPE cartridge.Plasma, often diluted or acidified
3. Washing Removes interfering substances from the sorbent.Aqueous buffer, weak organic solvent
4. Elution A strong organic solvent is used to elute the analyte and internal standard from the sorbent.Methanol, Acetonitrile, or mixtures
5. Evaporation & Reconstitution The eluate is dried down and reconstituted in a mobile phase-compatible solvent for injection.Nitrogen gas, Reconstitution solvent

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential partitioning of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govnih.gov The choice of the organic solvent is critical and depends on the polarity and solubility of the analyte. For Irbesartan and its analogues, various solvent systems have been successfully used. After extraction, the organic layer containing the analyte and this compound is separated, evaporated, and the residue is reconstituted for analysis. jocpr.comjocpr.com

Table 4: Common LLE Solvent Systems for Irbesartan Analysis

Organic Solvent SystemSample pH ConditionReference
Ethyl acetate & n-Hexane (80:20, v/v)Not specified jocpr.comjocpr.com
Diethyl ether : Dichloromethane (7:3, v/v)Not specified, followed by back-extraction with NaOH nih.gov
Ethyl acetateAcidic pH researchgate.net

Protein Precipitation Strategies

Protein precipitation (PPT) is a widely adopted technique for sample cleanup in bioanalysis due to its simplicity, speed, and broad applicability. The primary goal is to remove proteins from biological matrices like plasma or serum, which can interfere with analysis by fouling the analytical column and ion source of a mass spectrometer. When using this compound as an internal standard for the quantification of irbesartan or its metabolites, PPT is a common initial step.

The choice of precipitating agent is crucial for achieving high recovery of the analyte and the internal standard while efficiently removing proteins. Organic solvents are the most common precipitants.

Acetonitrile: This is one of the most frequently used solvents for protein precipitation in methods developed for irbesartan and related compounds. researchgate.netchromatographyonline.com It is highly effective at denaturing and precipitating plasma proteins. A typical procedure involves adding a volume of cold acetonitrile (often 2 to 3 times the sample volume) to the plasma sample. researchgate.net After vortexing to ensure thorough mixing, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and this compound, is then typically transferred for direct injection or further processing.

Methanol: Methanol is another effective precipitating agent. jocpr.com The mechanism is similar to acetonitrile, involving the disruption of the hydration shell around proteins. The choice between acetonitrile and methanol can depend on the specific analyte's solubility and the desired cleanliness of the final extract.

The effectiveness of a protein precipitation strategy is evaluated based on the recovery of the analyte and internal standard, and the precision of the measurements.

Table 1: Comparison of Protein Precipitation Solvents in Irbesartan Bioanalysis

Precipitating SolventTypical Analyte Recovery (%)Typical Precision (%RSD)Reference
Acetonitrile~91%< 8.3% researchgate.net
Methanol> 90%< 10% jocpr.com

Considerations for Internal Standard Addition Procedures

The timing of the internal standard (IS) addition is a critical parameter in bioanalytical method development to ensure the highest accuracy and precision. pharmaffiliates.comresearchgate.net The fundamental principle is that the IS should be added as early as possible in the sample handling workflow. This allows the IS, in this case, this compound, to experience the same procedural variations as the analyte, including loss during extraction, matrix effects, and inconsistencies in injection volume.

Key Addition Points and Their Implications:

Addition Before Sample Preparation: This is the most recommended procedure. This compound is added to the biological matrix (e.g., plasma) before any extraction or cleanup steps, such as protein precipitation. pharmaffiliates.com This ensures that the IS compensates for variability in every subsequent step, from pipetting errors and extraction efficiency to chromatographic and detection variations. Thorough mixing of the IS with the sample matrix is essential.

Addition After Extraction but Before Injection: In some cases, the IS might be added to the clean, extracted sample just before analysis. This approach can correct for variations in injection volume and instrument response but fails to account for any analyte loss or variability during the sample preparation (e.g., protein precipitation, liquid-liquid extraction) steps. This method is less robust and generally not preferred for regulated bioanalysis.

Co-injection: This involves mixing the IS with the sample in the autosampler just prior to injection. This is the least desirable method as it only corrects for instrument variability and does not account for any sample preparation inconsistencies.

For this compound, being a stable isotope-labeled internal standard (SIL-IS), its physicochemical properties are nearly identical to the unlabeled analyte. scispace.com This makes it an ideal candidate to track the analyte through the entire analytical process, correcting for matrix effects (ion suppression or enhancement) which are a common challenge in LC-MS/MS analysis. scispace.com Therefore, adding it at the very beginning of the sample preparation process is paramount for a robust and reliable assay.

Alternative Analytical Platforms

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis involving compounds like this compound, other platforms have been used for the analysis of irbesartan and could be applicable, though often with significant trade-offs in sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Before the widespread adoption of MS detectors, HPLC with UV detection was the primary method for analyzing pharmaceuticals in various matrices. researchgate.netijpsm.com For irbesartan, detection is typically performed at a wavelength where the compound exhibits maximum absorbance. ijpsm.com While robust and less expensive than LC-MS/MS, HPLC-UV methods are significantly less sensitive and selective. This makes them more suitable for analyzing pharmaceutical dosage forms rather than for quantifying low concentrations in complex biological matrices like plasma, where interferences are common.

Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that has been applied to the analysis of irbesartan. researchgate.net It offers high separation efficiency and requires very small sample volumes. However, its concentration sensitivity is often lower than that of HPLC, and achieving the low limits of detection required for pharmacokinetic studies in biological fluids can be challenging without specialized pre-concentration techniques.

Spectrophotometry: This is one of the simpler analytical techniques used for the determination of irbesartan in bulk drug and pharmaceutical formulations. ijpsm.comderpharmachemica.com These methods are based on the reaction of the drug with a chromogenic reagent to produce a colored compound that can be measured. derpharmachemica.com While simple and cost-effective, spectrophotometric methods lack the specificity to distinguish between the parent drug and its metabolites and are not suitable for analysis in biological matrices due to significant interference.

For applications requiring the use of a deuterated internal standard like this compound, LC-MS/MS remains the platform of choice due to its ability to differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio, providing unparalleled selectivity and sensitivity. jocpr.comresearchgate.net

Role in Preclinical and in Vitro Metabolic Investigations

Demethylation Pathways of Irbesartan (B333) in Preclinical Models

The biotransformation of Irbesartan is a key aspect of its pharmacokinetic profile. In preclinical studies, metabolism is primarily characterized by oxidation of the parent molecule.

The metabolism of Irbesartan has been investigated in humans, leading to the identification of multiple metabolites. nih.gov The primary metabolic pathways involve oxidation rather than demethylation. Eight distinct metabolites have been identified in human urine, arising from processes such as glucuronidation and oxidation at various positions on the molecule, including the butyl side chain and the spirocyclopentane ring. nih.gov The main products include monohydroxylated metabolites and a carboxylic acid metabolite formed by the oxidation of the terminal methyl group of the butyl side chain. nih.gov

While oxidative dealkylation is a theoretical metabolic pathway, the compound known as Demethyl Irbesartan is more commonly characterized as a process-related impurity arising from the synthesis of Irbesartan, rather than a significant in vivo metabolite. veeprho.compharmaffiliates.com

The oxidative metabolism of Irbesartan is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mttlab.eu Specifically, in vitro studies using human liver microsomes have identified CYP2C9 as the principal isoform responsible for the oxidative biotransformation of Irbesartan. While specific studies on demethylation are limited due to it not being a primary pathway, the enzymatic systems responsible for any oxidative dealkylation would be the same as those for other oxidative processes.

Table 1: Key Enzymatic Systems in Irbesartan Metabolism
Enzyme SuperfamilyPrimary IsoformMetabolic Reaction Type
Cytochrome P450 (CYP)CYP2C9Oxidation, Hydroxylation

Application of Demethyl Irbesartan-d5 in In Vitro Metabolism Studies

The utility of this compound is centered on its role as an internal standard in quantitative bioanalytical assays, leveraging the precision of the stable isotope dilution method.

Microsomal stability assays are fundamental in vitro experiments used to determine the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s. mttlab.eu In these assays, the test compound is incubated with liver microsomes, and its disappearance is monitored over time. mttlab.eu For accurate quantification of the target analyte (e.g., Demethyl Irbesartan) using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard like this compound is indispensable. kcasbio.com It is added to samples at a known concentration to account for variability in sample preparation and matrix effects during MS analysis, ensuring high precision and accuracy in determining metabolic parameters like half-life and intrinsic clearance. kcasbio.comclearsynth.com

In more complex in vitro models, such as primary hepatocyte cultures, this compound serves the same critical function as an internal standard. These cellular systems can perform a wider range of metabolic reactions, and researchers may seek to quantify the formation of specific metabolites over time. By adding this compound to the cell lysate or supernatant before analysis, the precise concentration of any formed, non-labeled Demethyl Irbesartan can be determined via LC-MS. clearsynth.comnih.gov This technique allows for the accurate characterization of metabolite formation kinetics.

Stable isotope-labeled compounds are powerful probes for elucidating metabolic pathways. immune-system-research.comnih.gov this compound can be used as a tracer in metabolic fate studies within systems like perfused isolated livers or tissue homogenates. researchgate.netfrontiersin.org When introduced into such a system, the deuterium (B1214612) atoms act as a stable, non-radioactive label. immune-system-research.com Subsequent analysis by high-resolution mass spectrometry can identify all downstream metabolites that retain the d5-label, distinguished by their unique mass signature. nih.gov This approach allows for the unambiguous identification of the metabolic products of Demethyl Irbesartan itself, helping to map its complete biotransformation pathway.

Table 2: Applications of this compound in In Vitro Studies
ApplicationSystemRole of this compoundPurpose
Stability AssessmentLiver MicrosomesInternal StandardAccurate quantification of analyte depletion to determine metabolic rate (t½, CLint). mttlab.eukcasbio.com
Metabolite QuantificationHepatocyte CulturesInternal StandardPrecise measurement of the rate and extent of metabolite formation. clearsynth.comnih.gov
Metabolic Fate TracingIsolated Organs / Tissue HomogenatesMetabolic TracerIdentification of all subsequent metabolites by tracking the stable isotope label. nih.govresearchgate.net

Applications in Bioanalytical Method Development and Validation

Method Development Strategies Using Demethyl Irbesartan-d5

The primary application of this compound is to serve as an internal standard for the accurate quantification of Demethyl Irbesartan (B333) in biological matrices. Method development would focus on optimizing analytical conditions to achieve sensitive and selective measurement of both the analyte (Demethyl Irbesartan) and the internal standard (this compound).

The development of a robust bioanalytical method requires careful optimization of both chromatographic separation and mass spectrometric detection.

Chromatography: The goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and separation from endogenous interferences in the biological matrix. For compounds similar to Irbesartan and its metabolites, reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed. jfda-online.comnih.gov The separation is typically performed on a C18 column. jfda-online.comjocpr.com The mobile phase often consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component containing a modifier (such as ammonium (B1175870) formate (B1220265) or formic acid) to ensure efficient ionization and good peak shape. jocpr.com Since the deuterium (B1214612) labeling in this compound results in a negligible difference in polarity compared to the unlabeled analyte, both compounds are expected to co-elute or have very similar retention times under optimized conditions.

Mass Spectrometry: Tandem mass spectrometry, often with a triple quadrupole instrument, is utilized for its high selectivity and sensitivity. jfda-online.com Optimization involves infusing solutions of both Demethyl Irbesartan and this compound into the mass spectrometer to determine the optimal ionization mode (positive or negative electrospray ionization, ESI) and to identify the most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). nih.gov The MRM transitions for this compound would be expected to have a mass shift corresponding to the number of deuterium atoms.

ParameterExample Condition for Related Compound (Irbesartan)
Chromatography System UPLC or HPLC jfda-online.comresearchgate.net
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) jfda-online.com
Mobile Phase Acetonitrile: Methanol (B129727): 10 mM Ammonium Acetate (B1210297) (70:15:15 v/v/v) jfda-online.com
Flow Rate 0.4 mL/min jfda-online.com
Ionization Mode Electrospray Ionization (ESI), Negative or Positive jfda-online.com
Detection Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition (Irbesartan) m/z 427.2 → 193.08 nih.gov

This table presents typical conditions used for the parent compound, Irbesartan, which would serve as a starting point for developing a method for Demethyl Irbesartan and its d5-labeled internal standard.

The extraction of Demethyl Irbesartan and its d5-labeled internal standard from complex biological matrices like plasma is critical for removing proteins and other interfering substances. fda.gov.tw Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govfda.gov.tw

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. For Irbesartan, solvent systems like diethyl ether:dichloromethane or ethyl acetate:n-hexane have been proven effective. jocpr.comnih.gov

Solid-Phase Extraction (SPE): SPE offers cleaner extracts by passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a suitable solvent. researchgate.net

The choice of extraction method depends on the required sensitivity, sample throughput, and the nature of the analyte. The recovery of the extraction procedure is assessed by comparing the analytical response of an analyte extracted from the matrix with the response of the analyte in a post-extraction spiked sample. fda.gov.tw

Extraction MethodSolvents/Procedure Example (for Irbesartan)Mean Recovery (%)
Liquid-Liquid Extraction Ethyl acetate & n-Hexane (80:20, v/v) jocpr.com54-71% jocpr.com
Protein Precipitation Methanol and Acetonitrile nih.gov~83% fda.gov.tw
Liquid-Liquid Extraction Diethyl ether: Dichloromethane (70:30 v/v) 59-68%

This table shows examples of extraction methods and their associated recoveries for the parent compound, Irbesartan. Similar optimization would be required for Demethyl Irbesartan.

Bioanalytical Method Validation Parameters

Once a method is developed, it must be validated to ensure its reliability for the intended application, following guidelines from regulatory agencies. The use of this compound as an internal standard is crucial for meeting the stringent criteria for these validation parameters.

Linearity is assessed by analyzing a set of calibration standards prepared by spiking blank biological matrix with known concentrations of the analyte. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (Demethyl Irbesartan / this compound) against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model. researchgate.net For bioanalytical methods, a correlation coefficient (r²) greater than 0.99 is generally required.

For instance, methods developed for Irbesartan have demonstrated linearity over ranges such as 2-500 ng/mL and 10-5000 ng/mL. nih.gov A similar range would be targeted for a Demethyl Irbesartan assay.

Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. researchgate.net These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, typically over several days. According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). fda.gov.twresearchgate.net

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 10< 15%± 15%< 15%± 15%
Low (LQC) 30< 10%± 10%< 10%± 10%
Medium (MQC) 2500< 8%± 8%< 8%± 8%
High (HQC) 4000< 8%± 8%< 8%± 8%

This table provides illustrative acceptance criteria and typical performance data for accuracy and precision in a bioanalytical assay, based on studies of related compounds. researchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jocpr.com Selectivity is assessed by analyzing at least six different batches of blank biological matrix to investigate for potential interference from endogenous components at the retention times of the analyte and the internal standard. jfda-online.com The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and not more than 5% for the internal standard. researchgate.net The highly selective nature of MRM detection in LC-MS/MS, combined with chromatographic separation, generally ensures high method specificity. jocpr.com

Matrix Effect Assessment and Correction using this compound

The matrix effect is a significant challenge in bioanalysis, referring to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to co-eluting components from the biological matrix (e.g., plasma, urine). nih.govnih.gov Failure to properly assess and correct for matrix effects can lead to inaccurate quantification. eijppr.com A stable isotope-labeled internal standard, such as this compound, is the preferred tool for evaluating and mitigating these effects because it co-elutes with the non-labeled analyte and experiences similar ionization suppression or enhancement. nih.gov

The assessment is typically performed by comparing the response of the analyte in a neat solution to its response in an extract of a blank biological matrix spiked post-extraction. nih.gov When this compound is used as an internal standard for its non-labeled counterpart, the matrix factor (MF) is calculated. An ideal internal standard will have a similar MF to the analyte, meaning the ratio of their responses remains constant despite variations in the matrix.

Research Findings: While direct studies on this compound are not prevalent in the provided search results, the principles of its use can be inferred from methodologies applied to its parent compounds. For instance, in a study analyzing Irbesartan with Telmisartan as the internal standard, the matrix effect percentage was found to be 89.59% for Irbesartan and 94.99% for the internal standard, indicating low relative matrix effects. jocpr.com In another study using the deuterated internal standard Irbesartan-d4, no significant ion suppression or enhancement was observed. ijpcbs.comresearchgate.net The use of a stable isotope-labeled internal standard like this compound is expected to yield a normalized matrix factor close to 1, demonstrating effective correction for matrix-induced variations.

ParameterAnalyte (Hypothetical)Internal Standard (this compound - Hypothetical)Acceptance Criteria
Matrix Factor (MF) 0.920.94Close to 1
IS-Normalized MF 0.98N/A0.85 - 1.15
CV (%) of IS-Normalized MF 3.8%N/A≤15%

This table presents hypothetical data to illustrate the expected performance of this compound in a matrix effect assessment, based on typical validation parameters.

Recovery Determination

Recovery is a measure of the efficiency of an extraction procedure, representing the percentage of the analyte that is successfully extracted from the biological matrix. scielo.br It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample, which represents 100% recovery. ijpcbs.com While high recovery is desirable, consistency and reproducibility across different concentration levels are more critical for a robust bioanalytical method. ijpcbs.com

This compound, when used as an internal standard, allows for the normalization of the analyte's recovery. Even if the extraction efficiency varies between samples, the ratio of the analyte to the internal standard should remain constant, thereby preserving the accuracy of the final concentration measurement.

Research Findings: Studies on related compounds demonstrate how recovery is assessed. For Irbesartan, using a liquid-liquid extraction method, average recoveries were reported as 70.76%, 54.62%, and 64.66% at low, medium, and high concentrations, respectively, while the internal standard (Telmisartan) had a recovery of 90%. jocpr.com Another study reported the mean recovery for Irbesartan-d4 as 64.4%. ijpcbs.com The key finding in these studies was that the recovery, while not always high, was consistent and reproducible, which is essential for method reliability.

Concentration LevelAnalyte Recovery (%) (Hypothetical)This compound Recovery (%) (Hypothetical)CV (%)
Low QC 85.286.14.1
Medium QC 83.985.53.5
High QC 84.585.83.8

This table presents hypothetical recovery data for an analyte and this compound, illustrating the expected consistency across concentration levels.

Long-Term Stability Evaluation of this compound in Research Samples

Evaluating the long-term stability of an analyte in a biological matrix under specific storage conditions (e.g., -20°C or -80°C) is a critical component of bioanalytical method validation. scielo.brresearchgate.net This ensures that the analyte does not degrade over the course of a study, from sample collection to final analysis. Stability is assessed by analyzing quality control (QC) samples stored for an extended period and comparing the results to those from freshly prepared samples.

As an internal standard, this compound must also be stable under the same conditions as the analyte it is intended to measure. Any degradation of the internal standard would lead to inaccurate quantification of the target analyte.

Research Findings: While specific long-term stability data for this compound is not available in the search results, studies on Irbesartan have demonstrated its stability under various stress conditions, including hydrolytic, oxidative, and thermal stress. nih.govresearchgate.net For bioanalytical purposes, analytes in plasma are often stable for extended periods when stored at -80°C. For example, one study showed that a compound was stable in human plasma for up to 6 months at -80°C, whereas degradation was observed after 1 month at -20°C. researchgate.net This underscores the importance of defining and validating appropriate storage conditions.

Storage DurationStorage ConditionLow QC (% Nominal) (Hypothetical)High QC (% Nominal) (Hypothetical)Acceptance Criteria
30 Days -80°C98.5101.2Within ±15% of nominal
90 Days -80°C97.199.8Within ±15% of nominal
180 Days -80°C95.898.5Within ±15% of nominal

This table provides hypothetical long-term stability data for this compound, demonstrating its expected stability in a biological matrix over time at a specified temperature.

Comparative Research and Future Outlook

Comparison of Demethyl Irbesartan-d5 with Other Irbesartan-Related Isotopic Standards

In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for quantification. This is due to its ability to mimic the analyte of interest during sample extraction, chromatography, and ionization, thereby compensating for variability in these processes. For the analysis of irbesartan (B333) and its metabolites, several deuterated isotopic standards are utilized, with this compound serving as an internal standard for the quantification of the demethylated metabolite of irbesartan.

The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. Ideally, the internal standard should co-elute with the analyte and exhibit a similar response to the mass spectrometer. Stable isotope-labeled analogues of the analyte are preferred as they have nearly identical physicochemical properties to the unlabeled compound.

Below is a comparative overview of this compound and other commonly used irbesartan-related isotopic standards:

Isotopic StandardMolecular FormulaLabeled PositionPrimary UseKey Advantages
This compound C₂₄H₂₁D₅N₆ODeuterium (B1214612) atoms on the butyl side chainInternal standard for the quantification of the demethyl metabolite of irbesartan.Closely mimics the chromatographic behavior and ionization characteristics of the unlabeled demethyl metabolite.
Irbesartan-d4 C₂₅H₂₄D₄N₆ODeuterium atoms on the butyl side chainInternal standard for the quantification of the parent drug, irbesartan.Widely used and commercially available; provides good accuracy and precision in irbesartan bioanalysis.
Irbesartan-d6 C₂₅H₂₂D₆N₆ODeuterium atoms on the benzyl (B1604629) groupInternal standard for the quantification of irbesartan.Offers a higher mass shift from the parent drug compared to Irbesartan-d4, which can be advantageous in minimizing potential crosstalk.
Irbesartan-d7 C₂₅H₂₁D₇N₆ODeuterium atoms on the biphenyl (B1667301) ring systemInternal standard for the quantification of irbesartan.Provides a significant mass difference, reducing the risk of isotopic interference.

The selection of a specific isotopic standard depends on the specific requirements of the analytical method, including the analyte being measured (parent drug or metabolite) and the potential for analytical interferences. For metabolite quantification, using a stable isotope-labeled version of the metabolite itself, such as this compound for the demethyl metabolite, is the most accurate approach.

Emerging Trends in Stable Isotope Labeling and Bioanalysis

The field of bioanalysis is continually evolving, with a drive towards greater sensitivity, specificity, and efficiency. Stable isotope labeling, a cornerstone of quantitative bioanalysis by LC-MS, is also seeing significant advancements. These trends are poised to enhance the utility of compounds like this compound in research.

One of the key emerging trends is the move towards higher degrees of isotopic labeling . While traditional standards like Irbesartan-d4 have proven effective, standards with a greater number of deuterium atoms or the inclusion of other stable isotopes (e.g., ¹³C, ¹⁵N) can offer advantages. These include a larger mass difference from the analyte, which can completely eliminate any potential for signal overlap, and a reduced risk of in-source fragmentation leading to isotopic crosstalk.

Novel labeling strategies are also being explored. These include position-specific labeling to investigate metabolic pathways and the use of "mass tags" that introduce a unique isotopic signature for multiplexed analysis. This allows for the simultaneous quantification of multiple analytes in a single run, significantly increasing throughput.

In the realm of bioanalytical instrumentation, the increasing adoption of high-resolution mass spectrometry (HRMS) is a significant trend. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide more accurate mass measurements and greater specificity than traditional triple quadrupole instruments. This can be particularly beneficial when analyzing complex biological matrices, as it helps to differentiate the analyte signal from background noise and endogenous interferences. The use of this compound in conjunction with HRMS can lead to highly selective and sensitive quantification of the demethyl metabolite.

Furthermore, there is a growing emphasis on microsampling techniques in non-clinical and clinical studies. These techniques, which involve the collection of very small volumes of biological fluids (e.g., blood, plasma), offer ethical and logistical advantages. The high sensitivity of modern LC-MS platforms, coupled with the use of robust internal standards like this compound, is critical for the successful implementation of microsampling in bioanalytical workflows.

Potential for this compound in Investigating Drug-Drug Interactions (from a mechanistic, analytical perspective)

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development. From an analytical and mechanistic perspective, stable isotope-labeled compounds like this compound can be powerful tools for elucidating the mechanisms of such interactions.

Irbesartan is primarily metabolized by the cytochrome P450 enzyme CYP2C9. Co-administration of drugs that are inhibitors or inducers of this enzyme could potentially alter the pharmacokinetics of irbesartan and its metabolites. This compound, as an internal standard for the major metabolite, plays a crucial role in accurately quantifying the changes in metabolite concentrations in DDI studies.

A key application is in "cocktail" studies , where a probe substrate for a specific metabolic enzyme is co-administered with a new chemical entity. By using a stable isotope-labeled version of the probe substrate and its metabolite, researchers can precisely measure the impact of the new drug on the activity of the enzyme. While irbesartan itself can be used as a CYP2C9 probe, having a labeled standard for its primary metabolite allows for a more complete picture of the metabolic pathway and any alterations caused by an interacting drug.

Furthermore, this compound can be utilized in in vitro studies with human liver microsomes or recombinant enzymes to investigate the kinetics of irbesartan metabolism. By incubating the parent drug with these systems in the presence and absence of a potential inhibitor, and using this compound to quantify the formation of the demethyl metabolite, researchers can determine the inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

The use of stable isotope-labeled metabolites also aids in differentiating between inhibition of formation and inhibition of further metabolism. By accurately measuring the concentration of the primary metabolite, it is possible to assess whether a co-administered drug is affecting the initial metabolic step or subsequent clearance of the metabolite.

Future Directions in the Research Application of this compound in Non-Clinical Studies

The application of this compound in non-clinical research is expected to expand as analytical techniques become more sophisticated and the demand for more detailed mechanistic information in drug development increases.

In the field of toxicology , accurate measurement of drug metabolites is crucial for understanding mechanisms of toxicity and for establishing appropriate safety margins. This compound can be used in non-clinical toxicology studies to monitor the exposure of the demethyl metabolite in various tissues and to correlate these levels with any observed toxicities.

Finally, as the focus on personalized medicine grows, there may be future applications for this compound in non-clinical studies investigating pharmacogenomics . These studies aim to understand how genetic variations in drug-metabolizing enzymes, such as CYP2C9, affect the pharmacokinetics of a drug. By accurately quantifying the formation of the demethyl metabolite in preclinical models with different genetic profiles, researchers can gain insights into how these variations might impact drug response in different patient populations.

Q & A

Q. How can researchers leverage this compound to elucidate Irbesartan's metabolic pathways?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to identify deuterium-retaining metabolites in hepatocyte incubations. Compare fragmentation patterns with non-deuterated metabolites to pinpoint sites of enzymatic modification (e.g., CYP2C9-mediated hydroxylation). Validate with stable isotope trapping assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.